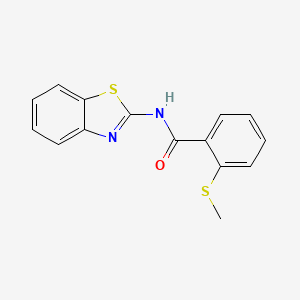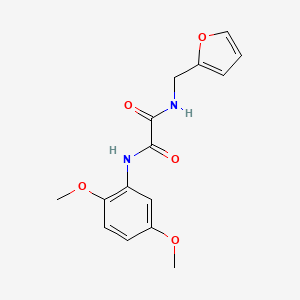
N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide, also known as MBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to possess a range of interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer activity. Additionally, this compound has been shown to induce the expression of certain genes involved in apoptosis, which may also contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain targets, which makes it a useful tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the major limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, higher concentrations may cause toxicity in certain cell types. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide. One area of interest is the development of novel derivatives of this compound with improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to evaluate the safety and toxicity of this compound in different cell types and animal models.
Méthodes De Synthèse
The synthesis of N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide involves the reaction of 2-mercaptobenzothiazole with N-methylbenzamide in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, the reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZNMNHYXRCAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5000624.png)
![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5000625.png)
![1-(2-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5000633.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5000640.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5000645.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5000680.png)
![2-[4-(3-{[2-(4-tert-butylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5000699.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000709.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5000712.png)
![ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5000717.png)
![4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)
